Product packaging for Camptothecin(Cat. No.:CAS No. 7689-03-4)

Camptothecin

Cat. No.: B548603
CAS No.: 7689-03-4
M. Wt: 348.4 g/mol
InChI Key: VSJKWCGYPAHWDS-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Camptothecin is a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata and is a potent anti-tumor agent . Its primary mechanism of action is the selective inhibition of the nuclear enzyme DNA topoisomerase I (Topo I) . This compound binds to and stabilizes the Topo I-DNA cleavable complex, forming a ternary complex that prevents DNA re-ligation . This stabilization leads to the accumulation of single-strand DNA breaks, which are converted into irreversible double-strand breaks upon collision with the DNA replication fork during S-phase, ultimately triggering apoptosis . This S-phase specific cytotoxicity makes it a valuable tool for studying cell cycle arrest and DNA damage response pathways . In research, this compound is widely used as a positive control to induce apoptosis in various cell lines, such as Jurkat T cells, typically at concentrations ranging from 1 to 10 µM for 1 to 24 hours . It has also been shown to inhibit both DNA and RNA synthesis and can activate p53, leading to the upregulation of proteins involved in apoptosis . Despite its strong anticancer activity, its clinical application is limited by poor aqueous solubility and instability of its active lactone ring under physiological conditions . Consequently, research efforts extensively utilize this parent compound to develop novel analogs and nanomedicine-based delivery systems to overcome these limitations . This product is supplied as a yellow, lyophilized powder with a melting point of approximately 260-277°C . It is insoluble in water but readily soluble in organic solvents such as DMSO, methanol, and chloroform . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N2O4 B548603 Camptothecin CAS No. 7689-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJKWCGYPAHWDS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030956
Record name Camptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7689-03-4
Record name Camptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7689-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007689034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camptothecin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name camptothecin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Camptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-, (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMPTOTHECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT3Z54Z28A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

275-277 °C
Record name Camptothecin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Molecular Mechanisms of Camptothecin Action

Topoisomerase I Inhibition by Camptothecin (B557342)

DNA Topoisomerase I is a vital nuclear enzyme that regulates DNA supercoiling by introducing transient single-strand breaks in the DNA double helix, allowing the DNA to unwind, and then resealing the break microbenotes.comebi.ac.ukcallutheran.edumicrobeonline.comgithub.ionih.gov. This process is essential for DNA replication, transcription, recombination, and chromosome segregation microbenotes.comebi.ac.ukcallutheran.edumicrobeonline.com. This compound acts as a poison for Topoisomerase I, disrupting this finely tuned process.

This compound exerts its inhibitory effect by binding to the transient covalent complex formed between Topoisomerase I and DNA during the breakage-reunion reaction nih.govnih.govtoku-e.combiomedpharmajournal.orgdrugbank.comnih.govwikipedia.org. This binding stabilizes the "cleavable complex," preventing the religation step of the DNA strand break nih.govnih.govtoku-e.combiomedpharmajournal.orgwikipedia.orgpatsnap.comspandidos-publications.comnih.govaacrjournals.orgjst.go.jpresearchgate.netresearchgate.netnih.gov. The formation of this ternary complex (this compound-Topoisomerase I-DNA) is facilitated by this compound's planar structure, which intercalates between the DNA bases flanking the cleavage site, thereby locking the enzyme onto the DNA wikipedia.orgpnas.org. Crucially, this compound requires both the enzyme and the DNA strand to be present for effective binding nih.gov. This stabilization leads to an accumulation of single-strand breaks (SSBs) in the genome nih.govtoku-e.combiomedpharmajournal.orgwikipedia.orgpatsnap.comspandidos-publications.comnih.govaacrjournals.orgjst.go.jpresearchgate.netresearchgate.netnih.gov.

The stabilized Topoisomerase I-DNA-Camptothecin complexes serve as formidable obstacles for the cellular machinery involved in DNA replication nih.govwikipedia.orgontosight.ai. When a replication fork encounters these trapped complexes, the single-strand break is converted into a more lethal double-strand break (DSB) patsnap.comspandidos-publications.comjst.go.jpresearchgate.netnih.govontosight.aioup.comoup.comau.dk. These are often referred to as "one-ended" DSBs, as the break is generated at the site of the replication fork collision with the pre-existing single-strand break jst.go.jpnih.govau.dk. This collision results in replication fork arrest and significant DNA damage, which is a primary driver of this compound's cytotoxicity ontosight.aioup.comembopress.orgiiarjournals.org. The requirement for ongoing DNA synthesis for this conversion underscores the S-phase specificity of this compound's action patsnap.comspandidos-publications.comoup.comembopress.orgnih.govtandfonline.comcapes.gov.brnih.gov. The use of aphidicolin (B1665134), an inhibitor of DNA polymerases, effectively prevents the formation of these DSBs and abrogates this compound-induced cytotoxicity, providing strong evidence for the critical role of replication forks in mediating DNA damage patsnap.comspandidos-publications.comoup.comembopress.orgtandfonline.comcapes.gov.brnih.gov.

The reliance on DNA replication for the generation of lethal double-strand breaks from stabilized cleavable complexes makes this compound predominantly cytotoxic to cells in the S phase of the cell cycle nih.govwikipedia.orgpatsnap.comspandidos-publications.comnih.govoup.comembopress.orgnih.govtandfonline.combiologists.com. Cells actively synthesizing DNA are therefore significantly more sensitive to this compound than quiescent cells patsnap.comspandidos-publications.comoup.comnih.govtandfonline.combiologists.com. While Topoisomerase I is present and active throughout the cell cycle, its interaction with the replication machinery is the critical event that dictates this compound's S-phase specific toxicity oup.combiologists.com. Beyond inducing DNA damage, this compound can also lead to cell cycle arrest at the S and G2 phases nih.govembopress.org.

Replication-Independent Mechanisms of this compound Cytotoxicity

While the S-phase-dependent mechanism is considered primary, evidence suggests that this compound can also induce cytotoxicity through pathways that are not directly dependent on DNA replication, particularly at higher drug concentrations or in specific cellular contexts aacrjournals.orgcapes.gov.brnih.gov. These replication-independent mechanisms may involve the activation of other cellular processes, such as the induction of serine proteases and endonucleases aacrjournals.org. Furthermore, collisions between transcription machinery and the stabilized Topoisomerase I-DNA complexes can also contribute to DNA strand breaks and, consequently, to this compound's cytotoxic effects, although this is generally considered a secondary pathway compared to replication-mediated damage nih.govjst.go.jpnih.govoup.comau.dkiiarjournals.orgjst.go.jp. The precise molecular details of these replication-independent pathways are still under investigation.

Cellular Responses to this compound-Induced DNA Damage

Upon encountering this compound-induced DNA damage, cells initiate a complex series of responses aimed at either repairing the damage or triggering cell death.

A notable cellular response to this compound treatment is the degradation of Topoisomerase I itself through the ubiquitin/26S proteasome pathway (UPP) nih.govresearchgate.netiiarjournals.orgoncotarget.comresearchgate.netoncotarget.comnih.govcapes.gov.br. This process involves the ubiquitination of Topoisomerase I, often facilitated by specific cellular kinases and E3 ubiquitin ligases, leading to its subsequent targeting for proteasomal degradation oncotarget.comoncotarget.com. The rate at which Topoisomerase I is degraded via the UPP has been found to correlate with cellular resistance to this compound; cells with more efficient Topoisomerase I degradation pathways tend to be more resistant to the drug's cytotoxic effects oncotarget.comresearchgate.netoncotarget.comnih.govcapes.gov.br. This Topoisomerase I downregulation is considered a component of the broader DNA damage response (DDR) oncotarget.comresearchgate.netoncotarget.com.

The cellular response to this compound-induced DNA damage also involves the activation of cell cycle checkpoints, such as the ATR/CHK1 pathway, which can lead to cell cycle arrest tandfonline.com. Ultimately, if the DNA damage is too extensive or cannot be effectively repaired, cells undergo programmed cell death, known as apoptosis toku-e.compatsnap.comspandidos-publications.comresearchgate.netaacrjournals.orgresearchgate.netnih.gov. The repair of the one-ended DSBs generated by this compound is critical; while homologous recombination (HR) is generally a more accurate repair pathway for such lesions, the non-homologous end-joining (NHEJ) pathway can lead to detrimental chromosomal aberrations and increased cell death nih.govjst.go.jp.

Key Mechanistic Steps of this compound Action

StepDescriptionMolecular Target/InteractionOutcome
1Topoisomerase I Activity DNA Topoisomerase I (Topo I)Relieves DNA supercoiling by creating transient single-strand breaks (SSBs) and resealing them.
2This compound Binding Ternary complex: this compound (CPT) + Topo I + DNACPT intercalates into the DNA at the cleavage site, stabilizing the Topo I-DNA covalent complex and preventing religation.
3Cleavable Complex Accumulation Stabilized CPT-Topo I-DNA complexAccumulation of SSBs due to blocked religation.
4Replication Fork Collision Moving DNA replication forkCollision of the replication fork with the stabilized CPT-Topo I-DNA complex.
5Double-Strand Break (DSB) Induction Replication fork arrest and collisionConversion of SSBs into lethal, often one-ended, DSBs.
6Cellular Response DNA damage response pathways, cell cycle checkpointsActivation of repair mechanisms, cell cycle arrest, or apoptosis.
7Topoisomerase I Degradation Ubiquitin/Proteasome Pathway (UPP)Degradation of Topo I, which can influence drug resistance.

Compound List

this compound (CPT)

Topotecan (B1662842)

Irinotecan (B1672180)

SN-38

DXd

Silatecans

Karenitecins

7-(3-aminopropoxy)iminomethylthis compound

Homothis compound derivative TOP-0618

SUMO Conjugation to Topoisomerase I

This compound (CPT) exerts its cytotoxic effects by trapping human DNA topoisomerase I (TOP1) in a covalent complex with DNA, known as a cleavable complex. This trapping event is a critical trigger for downstream cellular responses, including post-translational modifications of TOP1, such as SUMOylation sci-hub.sepnas.org. SUMOylation, the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins, is a key regulatory mechanism that plays a role in the repair of TOP1-mediated DNA damage sci-hub.sepnas.org.

Upon exposure to CPT, TOP1 undergoes rapid and extensive modification by SUMO-1, and to a lesser extent, SUMO-2/3 pnas.orgfrontiersin.orgbiorxiv.org. This SUMOylation process is mediated by SUMO E1 and E2 enzymes, with UBC9 identified as the crucial E2 enzyme for SUMO-1 conjugation to TOP1 pnas.org. Research has pinpointed specific lysine (B10760008) residues in the N-terminal region of human TOP1 that are essential for CPT-induced SUMOylation. These include Lysine 103 (K103), Lysine 117 (K117), and Lysine 153 (K153) frontiersin.orgresearchgate.netnih.gov. Notably, Lysine 117 (K117) has been identified as a major site for both basal and CPT-induced SUMOylation nih.gov.

The functional consequences of TOP1 SUMOylation are multifaceted. It has been shown to enhance the formation of CPT-induced cleavable complexes, thereby amplifying the DNA damage response and promoting apoptosis nih.gov. SUMOylation also influences the subnuclear localization of TOP1; it is implicated in the partitioning of TOP1 between nucleoli and nucleoplasm, and CPT-induced SUMOylation further drives the delocalization of TOP1 from nucleoli to the nucleoplasm nih.govdntb.gov.ua. Furthermore, SUMOylation of TOP1 at specific sites, such as K391 and K436 in the core domain, can suppress its catalytic activity, suggesting that deSUMOylation is required for reactivation frontiersin.org.

Beyond its role in DNA damage signaling and localization, SUMOylation is intricately linked to the degradation of TOP1-DNA protein crosslinks (TOP-DPCs). CPT-induced TOP1-DPCs are subject to sequential modification by SUMO-2/3, SUMO-1, and ubiquitin, a process that targets them for proteasomal degradation biorxiv.org. Specifically, PIAS4 acts as a SUMO ligase for TOP-DPCs, and RNF4 functions as a SUMO-targeted ubiquitin ligase (STUbL), facilitating their clearance via the ubiquitin-proteasome system biorxiv.org. This SUMO-ubiquitin pathway for TOP-DPC degradation is conserved across species, highlighting its fundamental importance in cellular response to TOP1 inhibition biorxiv.org.

Data Table: SUMOylation Sites on Human Topoisomerase I

SUMOylation Site (Human TOP1)Role/SignificanceReference(s)
Lysine 103 (K103)Identified as a site required for CPT-induced SUMOylation. frontiersin.orgresearchgate.netnih.gov
Lysine 117 (K117)Major site for both basal and CPT-induced SUMOylation; mutations here reduce CPT-induced cleavable complexes. frontiersin.orgresearchgate.netnih.gov
Lysine 153 (K153)Identified as a site required for CPT-induced SUMOylation. frontiersin.orgresearchgate.netnih.gov
K391, K436 (Core Domain)SUMOylation at these sites suppresses catalytic activity, suggesting deSUMOylation is needed for reactivation. frontiersin.org

Cell Cycle Arrest and Apoptosis Pathways

This compound (CPT) is a potent inhibitor of DNA topoisomerase I (TOP1), a critical enzyme involved in managing DNA topology during replication, transcription, and repair sci-hub.seresearchgate.net. CPT functions by stabilizing the transient covalent TOP1-DNA complex, known as the cleavable complex, preventing the religation of the DNA strand break sci-hub.seresearchgate.net. The accumulation of these TOP1-DNA cleavable complexes is the primary cytotoxic lesion induced by CPT sci-hub.se.

Cell Cycle Arrest: The presence of stalled TOP1-DNA complexes during DNA replication can lead to collisions with advancing replication forks. These collisions result in the formation of potentially lethal DNA double-strand breaks (DSBs) and trigger cellular responses aimed at halting cell cycle progression to allow for repair or initiate programmed cell death sci-hub.seresearchgate.net. CPT treatment characteristically induces cell cycle arrest, predominantly at the S and G2/M phases researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com.

CPT-induced G2/M phase arrest is a well-documented phenomenon, observed across various cancer cell lines nih.govresearchgate.netresearchgate.net. This arrest is orchestrated by complex signaling cascades. CPT increases the formation of reactive oxygen species (ROS), which in turn activates the ATM kinase. Activated ATM phosphorylates Chk2, which then phosphorylates Cdc25C, a phosphatase crucial for mitotic entry. Concurrently, CPT can activate the ERK and JNK kinases, leading to increased expression of cyclin B1 and the cyclin-dependent kinase inhibitor p21. These events collectively contribute to the G2/M phase arrest nih.govresearchgate.net. In some contexts, CPT can also induce an S phase arrest, particularly at earlier time points or lower concentrations researchgate.netnih.govmdpi.com.

Apoptosis Pathways: The DNA damage resulting from TOP1-DNA complex collisions is a major driver of apoptosis, the programmed cell death pathway. CPT-induced apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, depending on the cell type nih.govnih.govaacrjournals.orgnih.gov.

The intrinsic pathway is commonly activated by CPT. This involves alterations in mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm nih.govnih.gov. Cytochrome c, in complex with Apaf-1 and procaspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then triggers the executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis nih.govaacrjournals.orgnih.gov. CPT can also influence the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax nih.gov.

The tumor suppressor protein p53 also plays a significant role in mediating CPT-induced apoptosis, either through transcriptional activation of pro-apoptotic genes or via transcription-independent pathways involving mitochondrial localization nih.govjneurosci.orgconicet.gov.ar. In certain cell types, such as neurons, CPT can also lead to the activation of cell cycle regulatory events that contribute to cell death, involving pathways like Chk1/Cdc25A jneurosci.org. Furthermore, SUMOylation of TOP1 has been shown to enhance CPT-induced apoptosis, suggesting a synergistic effect between SUMOylation and cell death signaling nih.gov.

Data Table: this compound-Induced Cell Cycle Arrest

Cell Line/TreatmentPhase Distribution (% of cells)Time PointReference(s)
LNCaP / CPT (4 µM)G2/M: ~55%24 h nih.gov
MCF-7 / CPT6 (1 nM)Sub-G1: ~32.42%48 h mdpi.com

Note: The percentages represent specific observations in particular cell lines and treatment conditions.

Synthetic Strategies and Chemical Modification of Camptothecin

Total Synthesis Approaches for Camptothecin (B557342)

The complex, five-ring structure of this compound, which includes a chiral center at the C-20 position, has made its total synthesis a significant challenge for organic chemists. onua.edu.ua Over the past five decades, numerous strategies have been developed for the total synthesis of this compound and its derivatives. benthamdirect.combohrium.comnih.gov These synthetic routes have not only been crucial for providing access to this important molecule but have also significantly advanced the field of directed organic synthesis for creating effective anticancer agents. benthamdirect.combohrium.comnih.gov

The first successful total synthesis of racemic this compound was achieved by Stork and Schultz in 1971. epharmacognosy.comacs.org Following this seminal work, a variety of other approaches to racemic this compound were reported. epharmacognosy.com A significant portion of early research also centered on the chiral resolution of racemic mixtures or key synthetic intermediates to isolate the biologically active 20(S)-enantiomer. epharmacognosy.com

A major breakthrough in the field was the development of asymmetric synthesis, which allows for the direct production of the desired stereoisomer. One of the first stereocontrolled syntheses of this compound was reported by Ejima and coworkers. epharmacognosy.com Their approach utilized a diastereoselective ethylation process to establish the correct stereochemistry at the C-20 position. epharmacognosy.com Other notable asymmetric syntheses have been developed by researchers such as Comins, Ciufolini, and Boger, each employing unique strategies to construct the complex ring system and control the stereochemistry. researchgate.net For instance, Boger's strategy involved a Diels-Alder cycloaddition to form a pyridine (B92270) precursor to the D-ring. researchgate.net

A concise and efficient total synthesis of racemic this compound has also been described, featuring a domino reaction that includes a Heck reaction and an aza-intramolecular Michael addition to construct the C ring. researchgate.net The D ring was formed through a Wittig-Horner reaction, and the E ring was constructed in a one-pot procedure involving hydroxymethylation, demethylation, and lactone formation. researchgate.net

These diverse total synthesis strategies have been instrumental in enabling the synthesis of this compound and its analogs, providing a platform for further chemical exploration and the development of new anticancer drug candidates. benthamdirect.combohrium.comnih.gov

Semisynthesis and Derivatization Strategies for this compound Analogues

While total synthesis provides access to the core this compound structure, semisynthesis and derivatization of the natural product have been the primary methods for producing the clinically approved analogs and a vast library of other derivatives for research. epharmacognosy.com These strategies focus on modifying the this compound scaffold to improve its pharmacological properties, such as water solubility and stability, and to enhance its antitumor activity. benthamdirect.combohrium.comnih.gov

Structural modifications of the this compound molecule have been extensively explored to improve its therapeutic properties. benthamdirect.combohrium.comnih.gov Key positions for modification include the A, B, C, D, and E rings. benthamdirect.combohrium.comnih.govopenbioinformaticsjournal.com The two clinically approved this compound analogs, topotecan (B1662842) and irinotecan (B1672180), are both derivatives with substitutions on the quinoline (B57606) ring system (A and B rings). acs.orgelsevierpure.com

C-7 Position: Modifications at the C-7 position of the B-ring have been a major focus. The introduction of an ethyl group at C-7, as seen in SN-38 (the active metabolite of irinotecan), has been shown to be an important factor in stabilizing the interaction between the drug and the topoisomerase I-DNA complex. cabidigitallibrary.org Alkyl substitutions at this position can enhance both biochemical and cellular potency. researchgate.net

C-9 and C-10 Positions: The A-ring, specifically positions C-9, C-10, and C-11, is another critical area for modification. acs.org The introduction of substituents at these positions can significantly impact the drug's activity. For example, topotecan features a dimethylaminomethyl group at the C-9 position and a hydroxyl group at C-10. elsevierpure.com The presence of highly hydrophobic substituents at the C-10 position has been suggested to increase activity. acs.org

C-20 Position: The lactone E-ring, with its 20(S)-hydroxyl group, is essential for the antitumor activity of this compound. acs.org Any alteration to this ring, such as replacing the lactone with a lactam, reducing the lactone, or removing the 20-hydroxyl group, leads to inactivation of the molecule. acs.org

The table below summarizes some key structural modifications of this compound and their effects.

Position of ModificationType of ModificationResulting Compound/AnalogEffect on Activity/Properties
C-7 (B-ring) Ethyl substitutionSN-38Increased stabilization of the drug-DNA complex cabidigitallibrary.org
C-9 (A-ring) Dimethylaminomethyl substitutionTopotecanClinically approved anticancer drug elsevierpure.com
C-10 (A-ring) Hydroxyl substitutionTopotecan, SN-38Key feature of clinically used analogs elsevierpure.com
C-10 (A-ring) Hydrophobic substituentsVarious analogsSuggested to increase activity acs.org
C-20 (E-ring) Modifications to the lactone ringInactive analogsInactivation of the molecule acs.org

Structure-Activity Relationship (SAR) studies are crucial for understanding the chemical-biological interactions of this compound derivatives and for guiding the design of new, more effective anticancer agents. acs.org These studies have established several key structural features that are essential for the biological activity of camptothecins. acs.orgcabidigitallibrary.org

The foundational requirements for the activity of this compound derivatives include:

The presence of a 20(S)-hydroxyl group. acs.org

An intact pyridone D-ring. acs.org

An intact lactone E-ring. acs.org

The planarity of the pentacyclic ring system (rings A, B, C, D, and E). acs.org

Based on these principles, SAR studies have largely focused on modifications of the quinoline moiety (A and B rings), as alterations to the C, D, and E rings are generally detrimental to the compound's activity. acs.org The development of the clinically used analogs, topotecan and irinotecan, which both feature substitutions on the quinoline ring, underscores the importance of this region for enhancing the therapeutic potential of this compound. acs.org

Modifications at the C-7, C-9, and C-10 positions have been shown to influence the compound's stability, solubility, and potency. openbioinformaticsjournal.com For instance, the introduction of an ethyl group at C-7 and a hydroxyl group at C-10 in SN-38 enhances its activity. cabidigitallibrary.org SAR studies have also revealed that the stereochemistry at the C-20 position is critical, with the 20(S) configuration being essential for potent topoisomerase I inhibition. acs.org Any changes to the E-ring, such as opening the lactone ring, result in a loss of activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgresearchgate.net In the development of this compound derivatives, QSAR has been instrumental in predicting the anticancer activity of new analogs and in providing insights into their mechanism of action. nih.govnih.gov

QSAR models are developed by correlating various molecular descriptors of this compound derivatives with their experimentally determined biological activities, such as their ability to inhibit topoisomerase I or their cytotoxicity against cancer cell lines. acs.orgacs.org These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR). mdpi.com

Several QSAR studies have been conducted on this compound analogs. acs.org For example, a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) was developed for a series of 20(S)-camptothecin analogs. nih.gov This model successfully predicted the activity of new compounds and provided insights into the structural requirements for enhanced inhibitory activity. nih.gov The model suggested that bulky, negatively charged groups at positions 9, 10, and 11, and a bulky, positively charged group at position 7 would increase the activity. nih.gov

The predictive power of QSAR models has been shown to be satisfactory in various studies, making them a valuable tool for designing novel this compound derivatives with improved anticancer properties. nih.govresearchgate.net By identifying the key structural features that influence biological activity, QSAR helps to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. acs.org

Biotechnological Production and Engineered Biosynthesis of this compound

The increasing demand for this compound and its derivatives for clinical use, coupled with the limited supply from its natural plant sources, has driven the development of biotechnological approaches for its production. nih.govproquest.com These methods offer a sustainable and potentially more efficient alternative to the extraction from plants like Camptotheca acuminata and Nothapodytes nimmoniana. nih.govnih.gov

Plant tissue culture techniques, including callus, cell suspension, and hairy root cultures, have been explored for the in vitro production of this compound. nih.govnih.gov These methods allow for the controlled production of the compound under laboratory conditions, independent of environmental factors. proquest.com

Metabolic engineering and synthetic biology are also being employed to enhance the production of this compound. researchgate.net This involves the genetic manipulation of the biosynthetic pathway of this compound in plants or microbial hosts. nih.govnih.gov For example, the overexpression of key enzymes in the this compound biosynthetic pathway, such as strictosidine (B192452) synthase, has been shown to significantly increase the yield of this compound in plant cell cultures. nih.govfrontiersin.org

Researchers are also investigating the use of endophytic fungi, which are microorganisms that live within plants, as a source of this compound. nih.gov Some endophytic fungi isolated from this compound-producing plants have been found to produce the compound themselves. mdpi.com These fungi offer a promising avenue for large-scale production through fermentation. mdpi.com

The table below provides an overview of the different biotechnological approaches for this compound production.

Biotechnological ApproachDescriptionKey Findings/Advantages
Plant Tissue Culture In vitro cultivation of plant cells, tissues, or organs. nih.govControlled production, independent of climate. proquest.com
Metabolic Engineering Genetic modification of biosynthetic pathways. researchgate.netIncreased yield of this compound. nih.govfrontiersin.org
Endophytic Fungi Use of microorganisms that produce this compound. nih.govPotential for large-scale fermentation-based production. mdpi.com

These biotechnological strategies hold great promise for ensuring a stable and sustainable supply of this compound to meet the growing clinical demand. nih.govnih.gov

Development of Camptothecin Analogues and Prodrugs

Clinically Approved Camptothecin (B557342) Analogues

The initial clinical development of this compound was hampered by its poor solubility and the rapid hydrolysis of its lactone ring at physiological pH, leading to an inactive carboxylate form cabidigitallibrary.orgacs.org. To overcome these limitations, significant efforts were directed towards synthesizing semi-synthetic derivatives with improved physicochemical properties. This led to the development and clinical approval of several key this compound analogues.

Topotecan (B1662842): Developed as a more water-soluble analogue of this compound, Topotecan was designed to facilitate parenteral administration and improve the stability of the lactone ring aacrjournals.orgcancer.govnih.gov. It gained FDA approval for treating ovarian cancer and small-cell lung cancer cancer.govnih.govbiochempeg.com.

Irinotecan (B1672180): This water-soluble analogue of this compound was developed as a prodrug that is metabolically activated in the body to its active metabolite, SN-38 cabidigitallibrary.orgnih.govdrugbank.com. Irinotecan was approved for the treatment of metastatic colorectal cancer and later for lung, cervical, and ovarian cancers cabidigitallibrary.orgbiochempeg.comnih.govdrugbank.com. Its development aimed to improve solubility and manageability of toxicity compared to the parent compound cabidigitallibrary.orgnih.gov.

Belotecan: A semi-synthetic this compound analogue, Belotecan was developed to inhibit topoisomerase I, leading to DNA breaks and apoptosis in cancer cells taylorandfrancis.com. It has been approved in South Korea for treating small-cell lung cancer and ovarian cancer biochempeg.comnih.govaacrjournals.org. Preclinical studies indicated greater anti-tumour efficacy and wider therapeutic margins compared to Topotecan sci-hub.se.

Exatecan (B1662903): This hexacyclic analogue of this compound was designed to be water-soluble and more potent than other this compound analogues, with the aim of reducing adverse events nih.govwikipedia.org. Exatecan has demonstrated superior potency in preclinical studies compared to Topotecan and SN-38 and is not a substrate for P-glycoprotein, suggesting it can overcome P-glycoprotein-mediated drug resistance nih.gov. It has been investigated in various clinical trials and is also utilized as a payload in antibody-drug conjugates (ADCs) aacrjournals.orgnih.govtaylorandfrancis.com.

Clinically Approved AnalogueKey Structural Modification from this compoundPrimary Development Rationale
TopotecanIntroduction of a hydroxyl group and a piperidino-piperidino moietyImproved water solubility, enhanced lactone stability, parenteral administration
IrinotecanAddition of a dipiperidino-carbonyloxy group at C-10 and an ethyl group at C-7Improved water solubility, prodrug for active metabolite SN-38, manageable toxicity
BelotecanSemi-synthetic analogueTopoisomerase I inhibition, apoptosis induction, improved efficacy and therapeutic margin
ExatecanHexacyclic structure, fluoro substitutionWater solubility, increased potency, reduced adverse events, resistance circumvention

Investigational this compound Analogues in Preclinical and Clinical Development

Research continues to explore novel this compound derivatives to further enhance their therapeutic efficacy and overcome existing challenges such as drug resistance and toxicity. Numerous analogues are in various stages of preclinical and clinical development, focusing on specific structural modifications or novel mechanisms of action.

9-Aminothis compound (9-AC) and 9-Nitrothis compound (9-NC): These analogues, modified at the A-ring, were among the earlier compounds investigated. While showing potent antitumor activity, their development faced challenges related to toxicity and pharmacokinetics nih.gov.

Lurtotecan: This analogue features an ethylenedioxy group at positions 10 and 11 and a methylpiperazino-methylene at position 7, enhancing water solubility and topoisomerase I affinity. Preclinical studies indicated superior potency and activity in multidrug-resistant cell lines compared to Topotecan taylorandfrancis.comwikipedia.orgiiarjournals.orgresearchgate.net.

FL118: A novel analogue, FL118, has demonstrated superior anticancer activity to irinotecan and SN-38. Crucially, it is not a substrate for the ABCG2 efflux pump, allowing it to bypass ABCG2-mediated drug resistance, a significant advantage over SN-38 and Topotecan d-nb.info.

Other Investigational Analogues: Compounds such as karenitecin, GI-147211, and BN80915 are also undergoing evaluation, with research focusing on modifications to the A, B, or E rings to optimize potency, solubility, and target engagement aacrjournals.orgiiarjournals.orgresearchgate.netacs.orgnih.govresearchgate.net. Some efforts are also directed at developing analogues that are insensitive to drug efflux pumps or possess novel mechanisms of action beyond topoisomerase I inhibition nih.govd-nb.infoacs.org.

Investigational AnalogueCurrent Development Stage (General)Notable Structural Feature/ModificationPotential Advantage
9-Aminothis compound (9-AC)Preclinical/ClinicalAmino group at C-9Early analogue, potent activity
9-Nitrothis compound (9-NC)Preclinical/ClinicalNitro group at C-9Early analogue
LurtotecanClinical10,11-ethylenedioxy, 7-methylpiperazino-methyleneImproved water solubility, higher topoisomerase I affinity, potency in resistant cells
FL118Preclinical/ClinicalNovel modificationsBypasses ABCG2-mediated resistance, superior potency to irinotecan/SN-38
KarenitecinClinicalNot specifiedInvestigational analogue
GI-147211ClinicalNot specifiedInvestigational analogue
BN80915PreclinicalNot specifiedHigher topoisomerase I affinity, increased DNA cleavage sites, greater cytotoxicity

Design and Evaluation of this compound Prodrugs

The development of this compound prodrugs is a key strategy to address the inherent limitations of the parent compound, particularly its poor water solubility and lactone ring instability researchgate.netacs.orgnih.gov. Prodrug design aims to create derivatives that are inactive or less active until they reach the target site, where they are converted into the active this compound or its active metabolite.

Strategies for prodrug design often involve chemical modifications at various positions of the this compound molecule, most commonly at the C-20 hydroxyl group, or conjugation to carriers like polymers or nanoparticles. These modifications are intended to:

Improve Water Solubility: Esterification, glycosylation, or conjugation with hydrophilic moieties can significantly enhance aqueous solubility, facilitating formulation and administration acs.orgbiochempeg.comnih.govnih.govthno.orgrsc.org.

Enhance Lactone Ring Stability: Modifications can protect the labile lactone ring from premature hydrolysis, ensuring the active form is available for therapeutic action researchgate.netacs.orgnih.govnih.govresearchgate.nettandfonline.com.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes or conditions present in the tumor microenvironment, or they can be incorporated into delivery systems (e.g., liposomes, nanoparticles) that target tumor cells, thereby increasing drug concentration at the site of action and reducing systemic toxicity researchgate.netacs.orgbiochempeg.comnih.govnih.govthno.orgresearchgate.nettandfonline.com.

Sustained Release: Prodrug formulations, particularly nanosuspensions or encapsulated forms, can provide sustained drug release, prolonging therapeutic exposure and potentially improving efficacy nih.govrsc.orgresearchgate.net.

Prodrug StrategyChemical Modification/Conjugation SiteIntended ImprovementEvaluation Focus
EsterificationC-20 hydroxyl groupImproved solubility, lactone stability, potential for targeted releaseIn vitro cytotoxicity, in vivo pharmacokinetics, tumor accumulation, drug release kinetics
Nanoparticle encapsulationVarious sitesSustained release, improved pharmacokinetics, tumor targeting, reduced toxicityParticle size, zeta potential, drug release profile, in vivo efficacy, pharmacokinetic profiling
Conjugation to polymersVarious sitesImproved solubility, prolonged circulation, targeted deliveryIn vitro stability, cellular uptake, in vivo efficacy, pharmacokinetic profile
Stimuli-responsive designVarious sitesTumor-specific drug release (e.g., pH, enzyme, temperature)Release kinetics under specific stimuli, tumor cell targeting, in vitro/in vivo efficacy, safety profile

Compound List:

this compound (CPT)

Irinotecan (CPT-11)

Topotecan (TPT)

SN-38

Belotecan (CKD-602)

Exatecan (DX-8951f)

9-Aminothis compound (9-AC)

9-Nitrothis compound (9-NC)

Lurtotecan (BNP1370, GG-211)

Karenitecin

GI-147211

BN80915

FL118

CPT-ALA (this compound-20-O-(5-aminolevulinate))

CZ48

Namitecan (ST1968)

Difomotecan

Trastuzumab deruxtecan (B607063) (HER3-DXd)

Datopotamab deruxtecan (Dato-DXd)

ZD06519 (FD1)

Advanced Drug Delivery Systems for Camptothecin

Polymeric Nanoparticles for Camptothecin (B557342) Delivery

Polymeric nanoparticles offer versatile platforms for encapsulating and delivering this compound, leveraging the tunable properties of polymers to enhance drug solubility, stability, and targeting.

Cyclodextrin-Based Nanoconjugates (e.g., CRLX101)

CRLX101 represents a significant advancement in cyclodextrin-based nanomedicine for this compound delivery. mdpi.com This nanopharmaceutical is formed through a self-assembly process involving a cyclodextrin-containing polymer, this compound (CPT), and a cleavable linker. mdpi.com The resulting nanoparticles, typically 20-30 nm in diameter, encapsulate CPT and are designed to preferentially accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect. nih.gov CRLX101 offers several advantages, including improved solubility and stability of CPT, and it acts by inhibiting both topoisomerase I (Topo-1) and hypoxia-inducible factor-1 alpha (HIF-1α), a pathway known to promote radioresistance. mdpi.com, nih.gov Upon cellular uptake, CRLX101 releases CPT slowly through the cleavage of its ester linker under acidic intracellular conditions, leading to prolonged tumor exposure and sustained inhibition of its targets. researchgate.net Preclinical studies have demonstrated that CRLX101 can enhance chemoradiotherapy efficacy by inhibiting DNA repair mechanisms and the HIF-1α pathway. nih.gov The development of CRLX101, a conjugate of this compound with a β-cyclodextrin derivative and PEG, has also shown increased drug solubility and improved antitumor efficacy in preclinical models. researchgate.net

Table 1: Cyclodextrin-Based Nanoconjugates for this compound Delivery

Nanoparticle SystemKey ComponentsKey Features/AdvantagesReferences
CRLX101Cyclodextrin-containing polymer, CPT, Cleavable linker, PEGSelf-assembly, 20-30 nm diameter, EPR effect tumor accumulation, inhibits Topo-1 & HIF-1α, slow release, improved solubility & stability mdpi.com, researchgate.net, nih.gov, frontiersin.org, nih.gov

PEGylation Strategies for this compound Conjugates

Table 2: PEGylation Strategies for this compound Delivery

Delivery System TypePolymer/ModificationKey Advantages for CPTReferences
PEGylated DendrimersPoly(l-lysine) dendrimer + PEGImproved solubility, circulation time, tumor uptake, efficacy acs.org
PEGylated LiposomesDSPE-MPEG 2000 / PEG5000Higher encapsulation efficiency (e.g., 83%), prolonged release, improved stability mdpi.com, nih.gov
Gantrez-based NPsGantrez-mPEG conjugatesOral delivery, lactone stabilization, enhanced bioavailability nih.gov
PSA:PEG NanoparticlesPSA:PEG copolymersLactone stabilization (>95%), rapid mucosal penetration, improved efficacy researchgate.net

Liposomal Formulations of this compound

Liposomal formulations represent a cornerstone in the advanced delivery of this compound, addressing its critical limitations of poor aqueous solubility and the instability of its active lactone ring. nih.gov, google.com, nih.gov, tandfonline.com, scispace.com By encapsulating CPT within lipid bilayers, liposomes enhance its solubility, improve its stability, and provide a means for controlled and targeted drug release. , scispace.com This encapsulation strategy helps preserve the active lactone form of CPT, which is essential for its antitumor activity and can prolong its circulation half-life by protecting it from hydrolysis in the bloodstream. nih.gov The lipid bilayer structure can stabilize the lactone ring by intercalating CPT into a hydrophobic environment, thereby preventing its premature opening to the inactive carboxylate form. google.com, tandfonline.com

Various liposomal formulations have been explored. nih.gov For instance, human serum albumin-coated liposomes (HSA-DB-L) demonstrated high CPT entrapment efficiency (~80%) and particle size of approximately 150 nm, showing attenuated drug release and improved storage stability. nih.gov In vivo studies with HSA-DB-L revealed significantly prolonged circulation times (22-fold higher area under the curve) and increased accumulation of CPT in tumor tissue (9.6-fold), leading to substantial inhibition of tumor growth. nih.gov PEGylated liposomes, or stealth liposomes, have further improved CPT delivery, with PEG5000-modified liposomes achieving higher encapsulation efficiency (83%) and a prolonged drug release rate compared to conventional liposomes. mdpi.com These PEGylated formulations also exhibited enhanced stability at refrigeration temperatures. mdpi.com Other approaches include solid lipid nanoparticles (SLN) and polydopamine (PDA)-coated liposomes, which have shown promise in enhancing CPT's cytotoxic effects and improving its penetration into tumor spheroids, respectively. tandfonline.com, rsc.org Furthermore, intraliposomal stabilization strategies using trapping agents can protect CPT from hydrolysis and metabolic conversion, leading to markedly active antitumor agents with reduced toxicity. aacrjournals.org

Table 3: Liposomal Formulations for this compound Delivery

Liposome TypeKey ComponentsEncapsulation EfficiencyRelease ProfileKey AdvantagesReferences
Conventional LiposomesPhospholipids (e.g., DPPC, DSPC)VariesFaster releaseReduced toxicity nih.gov
PEGylated Liposomes (Stealth)DSPE-MPEG 2000, PEG5000~83% (with PEG5000)Prolonged release (e.g., 32.2% in 9h)Higher EE, prolonged circulation, improved stability mdpi.com, nih.gov
HSA-DB-LHuman Serum Albumin (HSA)-coated, artificial lipid (DB)~80%Attenuated releaseProlonged circulation, increased tumor accumulation nih.gov
Solid Lipid Nanoparticles (SLN)Compritol 888 ATONot specifiedNot specifiedImproved cytotoxic effects tandfonline.com
PDA-coated LiposomesPolydopamine coatingNot specifiedSustained releaseEnhanced cytotoxicity, improved spheroid penetration rsc.org

Antibody-Drug Conjugates (ADCs) with this compound Payloads

Antibody-drug conjugates (ADCs) represent a sophisticated approach to targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of drug payloads. mdpi.com this compound derivatives, such as SN-38 (the active metabolite of irinotecan) and DXd (an exatecan (B1662903) derivative), have emerged as highly effective payloads in ADC development. mdpi.com, nih.gov, biochempeg.com, acs.org, plos.org These this compound-based payloads exert their antitumor effect by inhibiting topoisomerase I (Topo-1), a crucial enzyme in DNA replication and repair. nih.gov, nih.gov

Table 4: Antibody-Drug Conjugates (ADCs) with this compound Payloads

ADC NameAntibody TargetThis compound PayloadLinker TypeKey Features/AdvantagesReferences
Sacituzumab govitecan (IMMU-132)Trop-2SN-38Cleavable CL2A linkerHigh specificity, potent metabolite, stable in blood mdpi.com, biochempeg.com
Trastuzumab deruxtecan (B607063) (T-DXd, DS-8201a)HER2DXd (Exatecan derivative)Cleavable tetrapeptideHigh efficacy in HER2+ cancers, stable in blood mdpi.com, nih.gov, biochempeg.com, acs.org, plos.org, nih.gov
ZD06519 ADCNot specifiedZD06519 (this compound analog)Not specifiedModerate potency, low hydrophobicity, bystander activity, plasma stability drug-dev.com
WL-14/CPTS-1 ADCsNot specifiedWL-14, CPTS-1Quaternary ammoniumNovel effector molecules plos.org

Other Nanomaterial-Based Delivery Platforms (e.g., Carbon Nanotubes, Inorganic Nanomaterials)

Beyond polymeric nanoparticles and liposomes, various other nanomaterials have been explored for this compound delivery, leveraging their unique physicochemical properties for enhanced therapeutic outcomes.

Carbon Nanotubes (CNTs)

Carbon nanotubes (CNTs) offer a large surface area and are amenable to functionalization, making them attractive carriers for this compound. acs.org, dovepress.com, mdpi.com, mdpi.com, nih.gov Covalent conjugation of this compound (CPT) to functionalized multi-walled carbon nanotubes (MWCNTs), often using hydrophilic spacers, has demonstrated improved antitumor activity compared to free CPT. acs.org, mdpi.com For instance, MWCNTs functionalized with diaminotriethylene glycol and linked to 10-hydroxythis compound (B1684218) (HCPT) via a cleavable ester linkage showed superior in vitro and in vivo antitumor effects. acs.org CNTs can also be modified with hydrophilic polymers like polyvinyl alcohol (PVA) for CPT loading through π–π interactions. mdpi.com Furthermore, functionalizing CNTs with targeting ligands, such as RGD peptides, can enhance their cellular uptake and improve tumor targeting. dovepress.com CNTs can also be utilized in combination with light for photothermal or photodynamic therapy, offering multi-modal therapeutic approaches. nih.gov

Inorganic Nanomaterials

Silica (B1680970) Nanoparticles (SNPs): Mesoporous silica nanoparticles (MSNs) functionalized with chitosan (B1678972) have been developed to deliver CPT, exhibiting improved stability and pH-dependent drug release. ulisboa.pt Surface-modified silica nanoparticles (SNP) have been engineered to covalently link CPT via an ester bond, specifically targeting the 20-hydroxy moiety to stabilize the lactone ring and prevent premature drug release. upv.es These SNP-CPT formulations demonstrated high stability in human serum and reduced systemic toxicity compared to free CPT, while effectively delaying tumor growth. upv.es Other silica-based systems, such as porous silica nanoparticles with tailored pore sizes, can be combined with photoswitchable this compound prodrugs for controlled, light-activated release. rsc.org Porous silicon nanoparticles (pSiNP) functionalized with targeting antibodies, like cetuximab, have also been used to deliver CPT, leading to reduced primary tumor growth and a significant decrease in metastasis. nih.gov

Table 5: Other Nanomaterial Platforms for this compound Delivery

Nanomaterial TypeFunctionalization/ModificationThis compound Loading MethodKey Features/AdvantagesReferences
Carbon Nanotubes (MWCNTs)Covalent linkage via diaminotriethylene glycolCovalent attachmentImproved antitumor activity, enhanced solubility acs.org, mdpi.com
Functionalized CNTs (fCNTs)RGD peptide conjugationEncapsulationEnhanced cellular uptake, tumor targeting dovepress.com
Mesoporous Silica Nanoparticles (MSNs)Chitosan coatingNot specifiedImproved stability, pH-dependent release ulisboa.pt
Silica Nanoparticles (SNP)Covalent linkage via ester bond (at 20-OH)Covalent linkageStabilized lactone, high stability in serum, reduced toxicity upv.es, researchgate.net
Porous Silica NanoparticlesTailored pore size + photoswitchable prodrugAdsorptionPhoto-activated release rsc.org
Porous Silicon Nanoparticles (pSiNP)Cetuximab (EGFR-targeting antibody)LoadingTargeted delivery, reduced metastasis nih.gov

Strategies for Lactone Ring Stability in Delivery Systems

A critical challenge in this compound (CPT) therapy is the inherent instability of its active α-hydroxy-δ-lactone ring, which readily hydrolyzes at physiological pH (around 7.4) to an inactive carboxylate form. google.com, researchgate.net, oup.com, researchgate.net This hydrolysis significantly reduces the drug's potency and bioavailability. google.com, rsc.org Therefore, a primary goal of advanced CPT delivery systems is to protect this labile lactone ring, preserving its active conformation for effective antitumor activity. nih.gov, researchgate.net, nih.gov, rsc.org

Several strategies have been employed to achieve this stabilization:

Polymeric Micelles: Amphiphilic block copolymers can form polymeric micelles with hydrophobic cores or acidic microenvironments that shield the lactone ring. researchgate.net For example, Pluronic-PAA micelles have been shown to encapsulate CPT, making it approximately 10-fold more stable in aqueous media and serum compared to free CPT. researchgate.net These micelles can also increase CPT's solubility and bioavailability. rsc.org

Liposomes: The lipid bilayer of liposomes provides a hydrophobic environment that can intercalate and stabilize the CPT lactone ring, preventing its hydrolysis. google.com, tandfonline.com Liposomal encapsulation helps retain the active lactone form, contributing to sustained drug release and reduced toxicity. nih.gov

Nanoparticles: Various nanoparticle formulations, including those derived from Gantrez-based conjugates, are designed to stabilize the CPT lactone ring for improved oral delivery. nih.gov Polymeric nanoparticles made from PSA:PEG copolymers have demonstrated efficient loading of CPT, maintaining over 95% of the drug in its active lactone form. researchgate.net

Covalent Linkages: Covalently attaching CPT to nanoparticle surfaces via ester bonds, particularly at the 20-hydroxy position, can stabilize the lactone ring and prevent its unspecific release. upv.es

Prodrug Strategies: Photoswitchable prodrugs of CPT, when loaded into tailored porous silica nanoparticles, can enable controlled drug release triggered by light, thereby managing lactone stability. rsc.org

Layer-by-Layer (LbL) Assembly: This technique has been used to create nanocapsules that preserve the this compound lactone form at physiological pH, enhancing chemical stability. nih.gov

These approaches collectively aim to maintain the integrity of the CPT lactone ring, thereby maximizing its therapeutic potential.

Table 6: Strategies for Stabilizing this compound's Lactone Ring

Strategy TypeNanomaterial/SystemMechanism of StabilizationKey Outcome/AdvantageReferences
Polymeric MicellesPluronic-PAA micellesHydrophobic core/acidic microenvironment~10-fold increased stability, improved solubility/bioavailability researchgate.net, rsc.org
LiposomesLipid bilayerIntercalation into hydrophobic environmentPreserves active lactone, sustained release, reduced toxicity google.com, nih.gov, tandfonline.com
NanoparticlesPSA:PEG nanoparticlesEfficient loading>95% lactone form stability researchgate.net
Covalent LinkageSilica Nanoparticles (SNP)Ester bond at 20-OHStabilized lactone, prevented unspecific release upv.es
Photoswitchable ProdrugsPorous Silica NanoparticlesPhotoisomerizationControlled release, managed stability rsc.org
Layer-by-Layer (LbL) AssemblyNanocapsulesShell assemblyPreserves lactone form at physiological pH nih.gov

Compound List:

this compound (CPT)

CRLX101

SN-38

DXd (Deruxtecan)

Sacituzumab govitecan

Trastuzumab deruxtecan (T-DXd)

ZD06519

WL-14

CPTS-1

10-hydroxythis compound (HCPT)

Topotecan (B1662842) (TPT)

Irinotecan (B1672180) (CPT-11)

Pluronic-PAA

Gantrez-mPEG

Gantrez-HPCD

PSA:PEG

Cetuximab

Compritol 888 ATO

Mechanisms of Camptothecin Resistance and Overcoming Strategies

Alterations in Topoisomerase I Expression or Structure

Modifications in the topoisomerase I (TOP1) enzyme, the sole molecular target of camptothecins, represent a primary mechanism of resistance. These alterations can either be quantitative, affecting the amount of available enzyme, or qualitative, impacting the enzyme's structure and its interaction with the drug. nih.govspringermedizin.de

Mutations within the TOP1 gene can lead to a form of resistance where the enzyme is less susceptible to the inhibitory effects of camptothecin (B557342). nih.govaacrjournals.org These mutations often occur in regions of the gene that code for amino acids critical for the interaction between TOP1, DNA, and this compound. The presence of these mutations can reduce the affinity of the drug for the TOP1-DNA covalent complex, thereby decreasing the formation of the stabilized ternary complex that is responsible for the drug's cytotoxic effects. nih.govnih.gov

Several specific mutations in the human TOP1 gene have been identified in this compound-resistant cell lines. These mutations can alter the flexibility of the enzyme or directly interfere with drug binding. nih.gov For instance, mutations in the linker domain or the core subdomain III of TOP1 have been shown to confer resistance to SN-38, the active metabolite of irinotecan (B1672180). nih.gov The presence of these mutations does not necessarily alter the intrinsic catalytic activity of the enzyme but rather its response to the drug. nih.gov This leads to a decrease in the formation of TOP1-DNA cleavage complexes and a reduction in subsequent DNA double-strand breaks. nih.govspringermedizin.de

Some notable mutations that have been characterized to confer this compound resistance are detailed in the table below.

MutationLocation in TOP1Effect on this compound Interaction
p.R621H Core subdomain IIILocated at the interface with the linker domain, this mutation is hypothesized to alter or modulate the flexibility of the linker, which is important for the functionality of the enzyme. nih.gov
p.L617I Core subdomain IIISimilar to p.R621H, this mutation is found at the interface with the linker domain and is thought to affect the linker's flexibility. nih.gov
p.E710G Linker domainThis mutation is also believed to impact the flexibility of the linker domain, thereby contributing to resistance. nih.gov
E418K Not specified in the provided contextA single amino acid change that has been shown to result in this compound resistance. aacrjournals.org
Asn722Ser Close to the active siteThis alteration leads to the elimination of a water-mediated contact between the enzyme and topotecan (B1662842), a this compound analogue, thus impairing drug binding. nih.govpnas.org
Phe361Ser Not specified in the provided contextA mutation that has been structurally characterized and is known to impart resistance to this compound. nih.gov
Asn421Lys Not specified in the provided contextIdentified in this compound-producing plants as a self-resistance mechanism, this substitution is sufficient to confer resistance. pnas.org
Leu530Ile Not specified in the provided contextAlso found in this compound-producing plants, this single amino acid change confers resistance to this compound. pnas.org

Another mechanism of resistance involves the change in the subcellular localization of topoisomerase I. TOP1 is predominantly a nuclear enzyme, where it interacts with DNA. nih.govspringermedizin.de However, in response to this compound exposure, TOP1 can rapidly move from the nucleolus to the cytoplasm. researchgate.net This relocalization reduces the interaction between the enzyme and its nuclear DNA substrate, thereby diminishing the formation of this compound-induced DNA damage and leading to drug resistance. researchgate.net The association of human nucleolin with the N-terminal region of human topoisomerase I, and its yeast ortholog Nsr1p with yeast topoisomerase I, has been shown to be important in determining the cellular localization of the enzyme. nih.gov Deletion of the gene for Nsr1 in yeast has been found to reduce sensitivity to this compound, highlighting the role of proper localization in drug sensitivity. nih.gov

Role of Drug Efflux Pumps and Reduced Cellular Accumulation

A significant mechanism of resistance to camptothecins involves the reduced intracellular accumulation of the drug. nih.govnih.gov This is often mediated by the overexpression of drug efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including chemotherapeutic agents, out of the cell. nih.govresearchgate.net This process lowers the intracellular drug concentration, preventing it from reaching a level sufficient to inhibit topoisomerase I effectively. biorxiv.org

The ATP-binding cassette (ABC) family of transporters plays a major role in the efflux of camptothecins and the development of multidrug resistance. nih.govdoaj.org These transporters utilize the energy from ATP hydrolysis to pump their substrates across the cell membrane. researchgate.net Several members of the ABC transporter family have been implicated in this compound resistance.

For example, the mitoxantrone resistance (MXR) gene, which encodes an ABC half-transporter, has been shown to confer high levels of cross-resistance to various camptothecins, including topotecan and SN-38. aacrjournals.orgnih.gov This resistance is associated with reduced drug accumulation and increased drug efflux. aacrjournals.org

The table below summarizes some of the key ABC transporters involved in this compound resistance.

ABC TransporterAlso Known AsThis compound Substrates
ABCB1 P-glycoprotein (PGP)This compound, CPT-11, SN-38, Topotecan nih.govnih.gov
ABCC1 MRP1Topotecan mdpi.com
ABCC2 MRP2This compound nih.gov
ABCC4 MRP4CPT, CPT-11, SN-38, Rubitecan, 10-hydroxy-CPT nih.govnih.gov
ABCG2 BCRP, MXR, ABCP1Topotecan, SN-38, 9-aminothis compound nih.govaacrjournals.org

Multidrug resistance (MDR) proteins are a subset of transporters, often belonging to the ABC family, that are capable of extruding a broad range of structurally and functionally diverse drugs from cells. nih.govnih.gov The overexpression of these proteins is a common mechanism of resistance to camptothecins and other anticancer agents. nih.gov

P-glycoprotein (PGP), encoded by the ABCB1 gene, is one of the most extensively studied MDR proteins. nih.gov While there have been some conflicting reports, several studies have shown that PGP can reduce the cellular accumulation of CPT-11, SN-38, and topotecan. nih.gov Similarly, the multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, has been demonstrated to mediate the secretory transport of this compound. nih.gov Human multidrug resistance associated protein 4 (MRP4) has also been shown to confer significant resistance to a range of camptothecins. nih.gov

The involvement of these efflux pumps highlights a broad mechanism of resistance that is not specific to camptothecins but can affect a wide array of chemotherapeutic drugs.

Alterations in Cellular Response to this compound-DNA-Ternary Complex Formation

Even when this compound successfully stabilizes the TOP1-DNA cleavage complex, resistance can still arise from alterations in the cell's subsequent response to this damage. nih.govnih.gov The cytotoxicity of camptothecins is largely dependent on the collision of the replication fork with the stabilized ternary complex, which converts a single-strand break into a lethal double-strand break. au.dkspandidos-publications.com Therefore, cellular processes that prevent or repair this damage can contribute to resistance.

Mechanisms in this category include:

Enhanced DNA Repair: Cells with more efficient DNA repair mechanisms, particularly those involved in repairing double-strand breaks, may be better able to survive the DNA damage induced by camptothecins. au.dk

Alterations in Cell Cycle Checkpoints: The cell cycle is a tightly regulated process with checkpoints that can halt progression in the presence of DNA damage to allow for repair. aacrjournals.org Alterations in these checkpoints can affect a cell's sensitivity to this compound. For instance, a brief treatment with this compound in the early S-phase can cause cell cycle arrest in the G2 phase. aacrjournals.org Dysregulation of this process could potentially contribute to resistance.

Defects in Apoptotic Pathways: Apoptosis, or programmed cell death, is the ultimate fate of a cell that has sustained irreparable DNA damage. spandidos-publications.com Mutations or alterations in the genes that control apoptosis can make cells more resistant to the cytotoxic effects of camptothecins.

Ubiquitin/26S Proteasome-mediated Degradation of Topoisomerase I: this compound can induce the degradation of topoisomerase I through the ubiquitin/26S proteasome pathway. aacrjournals.org This drug-induced down-regulation of the target enzyme can be a mechanism of resistance, as it reduces the number of available TOP1 molecules that can be trapped by the drug. aacrjournals.orgoncotarget.com The extent of this degradation can vary between different cell lines and may correlate with their sensitivity to this compound. aacrjournals.org

In essence, the cellular environment and its intricate network of signaling and repair pathways play a critical role in determining the ultimate outcome of this compound treatment.

DNA Repair Pathway Modulation

This compound's cytotoxic effect stems from its ability to trap topoisomerase I (TOP1) on the DNA, forming a stable TOP1-DNA cleavage complex. mdpi.com This complex interferes with DNA replication, leading to the formation of DNA double-strand breaks (DSBs), which are highly lethal to cells if not repaired. mdpi.comnih.govresearchgate.net Consequently, the cellular DNA damage response (DDR) network plays a critical role in determining the sensitivity of cancer cells to this compound. oup.com

One of the primary mechanisms of resistance involves the enhanced repair of these drug-induced DNA lesions. The proteasomal degradation of TOP1 is a key initial step in the ubiquitin proteasome pathway (UPP)-dependent DNA damage response. semanticscholar.org A higher basal level of phosphorylated TOP1 on serine 10 (topoI-pS10), mediated by the DNA-dependent protein kinase (DNA-PKcs), can lead to rapid TOP1 degradation and subsequent resistance to this compound. semanticscholar.org The Ku70/Ku80 heterodimer is also involved in this process by binding to TOP1. semanticscholar.org

Furthermore, various DNA repair pathways are implicated in this compound resistance. These pathways can either repair the initial single-strand breaks or the subsequent double-strand breaks that form at the replication fork. nih.govoup.com For instance, defects in the classical non-homologous end joining (cNHEJ) pathway can confer resistance to this compound, which primarily induces single-strand breaks. oup.com The Cockayne syndrome group B (CSB) protein has been shown to regulate the choice of DNA repair pathways in response to CPT-induced replication stress, promoting break-induced replication (BIR) while inhibiting alternative end joining (Alt-EJ), non-homologous end joining (NHEJ), and fork repriming. mdpi.com

Key Proteins in DNA Repair and this compound ResistanceFunction in DNA RepairImplication in this compound Resistance
Topoisomerase I (TOP1) Relieves torsional stress during DNA replication and transcription.Trapped by CPT, leading to DNA damage. Altered levels or mutations can cause resistance.
DNA-dependent protein kinase (DNA-PKcs) Phosphorylates TOP1, initiating its degradation.Higher activity leads to rapid TOP1 degradation and increased resistance. semanticscholar.org
Ku70/Ku80 Binds to TOP1 as part of the DNA damage response.Facilitates the DNA-PKcs-mediated phosphorylation of TOP1. semanticscholar.org
BRCA1 Involved in the ubiquitination of phosphorylated TOP1.Contributes to the degradation of TOP1, influencing drug response. semanticscholar.org
Cockayne syndrome group B (CSB) Regulates DNA repair pathway choice at stalled replication forks.Promotes break-induced replication (BIR) as a resistance mechanism. mdpi.com

Link to Tumor-Initiating Cells and miRNA Deregulation

Tumor-initiating cells, also known as cancer stem-like cells (CSCs), are a subpopulation of cells within a tumor that are believed to be responsible for tumor initiation, progression, and resistance to therapy. preprints.org These cells often exhibit enhanced DNA repair capabilities and are more resistant to apoptosis, contributing to relapse after treatment. The deregulation of microRNAs (miRNAs), small non-coding RNAs that regulate gene expression, plays a significant role in the biology of CSCs and their resistance to chemotherapy. nih.govelsevierpure.com

miRNAs can influence multiple cellular processes, including cell signaling, proliferation, and apoptosis. nih.govelsevierpure.com In the context of this compound resistance, specific miRNAs can be either up- or downregulated, leading to alterations in the expression of genes that control drug sensitivity. For example, some miRNAs may target and suppress the expression of pro-apoptotic proteins, thereby making cancer cells more resistant to this compound-induced cell death. Conversely, the downregulation of tumor-suppressor miRNAs can lead to the overexpression of oncogenes that drive resistance. The tumor microenvironment also plays a critical role in regulating miRNA expression in cancer cells, further contributing to the complexity of drug resistance. nih.govnih.gov

miRNARole in CancerConnection to this compound Resistance
miR-210 Upregulated in response to hypoxia.Modulates cellular responses to stress, potentially impacting drug efficacy. nih.gov
miR-155 Promotes growth in several cancer types.Influences immune responses and inflammation, which can affect the tumor microenvironment and drug response. nih.gov
miR-146b Targets components of the Toll-like receptor signaling pathway.Can interfere with the immune response, potentially contributing to an environment that fosters resistance. nih.gov
miR-31 Negatively regulates the NF-κB pathway.Loss of miR-31 can lead to resistance to apoptosis. nih.gov

Impaired Apoptotic Signaling Pathways

Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents like this compound eliminate cancer cells. nih.gov Resistance to this compound is frequently associated with the impairment of apoptotic signaling pathways. researchgate.netnih.gov Cancer cells can develop resistance by altering the expression or function of key proteins involved in the apoptotic cascade. nih.gov

One of the central families of proteins regulating apoptosis is the Bcl-2 family, which includes both pro-apoptotic and anti-apoptotic members. nih.gov Overexpression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1, is a common mechanism of apoptosis resistance in various cancers. nih.gov This can prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.

In some cases, resistance to this compound is associated with a generalized resistance to a range of apoptotic stimuli. aacrjournals.org For example, prostate cancer cells selected for this compound resistance have been shown to exhibit reduced apoptotic responses to other stresses like cisplatin (B142131), staurosporine, and UV radiation. aacrjournals.org This broad resistance can be linked to alterations in multiple signaling pathways, including the Akt pathway, which promotes cell survival. aacrjournals.org Interestingly, in some resistant cell lines, the expression of certain apoptosis-related genes may change in a direction that would be expected to increase sensitivity, highlighting the complexity and paradoxical nature of apoptotic signaling in drug resistance. aacrjournals.org

Strategies to Circumvent this compound Resistance

Overcoming this compound resistance is a major focus of current cancer research. Several strategies are being explored, ranging from the development of novel drug delivery systems to the combination of this compound with other therapeutic agents that target resistance mechanisms.

One promising approach is the use of nanocarriers to deliver this compound and its derivatives. nih.gov Nano-drug delivery systems can improve the solubility and stability of camptothecins, enhance their accumulation in tumor tissue, and potentially overcome efflux pump-mediated resistance. nih.govacs.org For example, prostate-specific membrane antigen (PSMA)-targeted dendrimer-camptothecin conjugates have been developed to improve drug delivery and receptor-mediated uptake in prostate cancer cells. acs.org

Another strategy involves the development of non-camptothecin topoisomerase I inhibitors that have different chemical structures and may not be susceptible to the same resistance mechanisms. nih.gov Indenoisoquinolines and dibenzonaphthyridines are examples of such compounds that are chemically stable and can overcome cell resistance. nih.gov

Combination therapies that target the underlying resistance mechanisms are also being investigated. This can involve combining camptothecins with inhibitors of DNA repair pathways, such as PARP inhibitors, or with agents that modulate apoptotic signaling. mdpi.com For instance, inhibiting the Akt pathway with agents like wortmannin has been shown to potentiate the apoptotic response to this compound in some cancer cells. aacrjournals.org Furthermore, targeting the proteins involved in drug efflux, such as ABCG2 (Breast Cancer Resistance Protein), with small-molecule inhibitors like elacridar and tariquidar, has shown promise in reversing resistance. mdpi.com

StrategyMechanism of ActionExamples/Targets
Nano-drug Delivery Systems Improve drug solubility, stability, and tumor targeting.Dendrimer-Camptothecin conjugates, Cyclodextrin-based formulations. acs.org
Novel Topoisomerase I Inhibitors Circumvent resistance mechanisms associated with CPT structure.Indenoisoquinolines, Dibenzonaphthyridines. nih.gov
Combination Therapy Target specific resistance pathways.PARP inhibitors, Akt pathway inhibitors (e.g., wortmannin). aacrjournals.orgmdpi.com
Inhibition of Drug Efflux Pumps Prevent the removal of CPT from cancer cells.Elacridar, Tariquidar (targeting ABCG2). mdpi.com

Preclinical and Clinical Research of Camptothecin and Its Derivatives

Preclinical Efficacy in Cancer Xenograft Models

Preclinical studies using cancer xenograft models, where human tumors are grown in immunodeficient mice, have been instrumental in evaluating the anticancer activity of camptothecin (B557342) and its analogs. These studies provide crucial data on efficacy across different tumor types and in comparison to existing chemotherapeutic agents.

Activity Spectrum Across Various Tumor Types

This compound derivatives have demonstrated a broad spectrum of antitumor activity in preclinical xenograft models.

Exatecan (B1662903) (DX-8951f) , a synthetic derivative, has shown potent activity against a wide array of human tumor xenografts, including those derived from gastric, colon, lung, breast, head and neck, ovarian, and prostate cancers, as well as pediatric tumors. aacrjournals.org It has also exhibited significant efficacy in in vivo models of acute myelogenous leukemia. aacrjournals.org

IT-101 , a nanoparticle conjugate of this compound, has demonstrated antitumor activity against a broad range of solid tumors in preclinical studies. nih.gov Specifically, it has shown efficacy in xenografts of colorectal cancer (LS174T and HT29), non-small-cell lung cancer (H1299), small-cell lung cancer (H69), pancreatic cancer (Panc-1), and breast cancer (MDA-MB-231). researchgate.net Complete tumor regression was observed in mice with H1299 tumors. researchgate.net

ST1968 , another derivative, showed superior efficacy compared to irinotecan (B1672180) in xenografts of pediatric sarcoma cell lines (U2OS and RD/TE670), with the ability to temporarily eliminate U2OS tumors and cause regression in RD/TE670 tumors. nih.gov It also demonstrated significant antitumor efficacy in pediatric neuroblastoma models. nih.gov

Irinotecan (CPT-11) has been examined against a panel of six different neuroblastoma xenografts, demonstrating its efficacy against this pediatric cancer. nih.gov

14-Aminothis compound derivative 3b showed significantly better efficacy than topotecan (B1662842) when administered orally in ectopic xenograft models of H460 (lung), HT29 (colon), and PC-3 (prostate) cancers. acs.org

Comparative Studies with Other Anticancer Agents

Comparative studies are essential to benchmark the efficacy of new this compound derivatives against established anticancer drugs.

Exatecan has demonstrated greater activity against human tumor xenografts than other this compound derivatives like irinotecan, topotecan, and lurtotecan. aacrjournals.org Its therapeutic ratio (maximum tolerated dose to minimum effective dose) was found to be 2 to 10 times greater than that of irinotecan and topotecan. aacrjournals.org

IT-101 significantly prolonged the survival of animals with both subcutaneous and disseminated human lymphoma xenografts when compared to irinotecan at its maximum tolerated dose in mice. nih.govnih.gov Notably, IT-101 is effective in several tumors that are resistant to irinotecan, such as MDA-MB-231, Panc-1, and HT29. researchgate.net

Diflomotecan (BN80915) , in preclinical studies, exhibited a higher affinity for topoisomerase I, induced more DNA cleavage, and showed increased tumor cytotoxicity compared to the parent this compound. iiarjournals.org

The novel derivative ZBH-ZM-06 demonstrated a greater ability to inhibit the viability of a broad spectrum of human tumor cells compared to both irinotecan (CPT-11) and its active metabolite, SN38. spandidos-publications.com

In a comparative study on red blood cells, doxorubicin was found to cause more damage than this compound at the same concentration, suggesting a potentially better safety profile for this compound in this regard. researchgate.net

The derivative 9c exhibited impressive anti-non-small cell lung cancer (NSCLC) potency, surpassing the widely recognized this compound analog FL118. nih.gov

Clinical Development of this compound Derivatives

The promising preclinical results of this compound derivatives led to their advancement into clinical trials, a critical phase for evaluating their safety and efficacy in humans. Several derivatives, most notably topotecan and irinotecan, have successfully navigated this process and are now established cancer therapies. taylorfrancis.com

Phase I, II, and III Clinical Trial Outcomes

Clinical trials for this compound derivatives have been conducted in multiple phases to assess their therapeutic potential.

Irinotecan (CPT-11):

Phase I trials in Japan, France, and the United States established the primary toxicities of irinotecan. cancernetwork.com A Japanese study in patients with lymphoma and leukemia suggested that the drug's efficacy could be schedule-dependent. cancernetwork.com

Phase II trials of single-agent irinotecan in patients with advanced colorectal cancer showed objective response rates ranging from 17% to 27%. epistemonikos.org In patients with newly diagnosed advanced colorectal cancer, response rates were between 19% and 32%. nih.gov

A Phase I/II trial combining irinotecan with 5-fluorouracil (B62378) for advanced colorectal cancer reported a confirmed response rate of 44% in the initial phase II cohort. nih.gov

Phase III trials demonstrated a survival advantage for irinotecan compared to infusional 5-fluorouracil or best supportive care in patients with 5-fluorouracil-refractory colorectal cancer. nih.gov

Topotecan:

Phase I trials identified antitumor activity for topotecan across various dosing schedules. nih.gov

Phase II trials in patients with platinum-resistant ovarian cancer showed response rates of 13% to 25%. nih.gov A trial of prolonged low-dose infusion demonstrated a 37% response rate. nih.gov

A Phase III trial comparing topotecan to paclitaxel (B517696) in patients with advanced ovarian cancer previously treated with platinum-based regimens showed a higher response rate (23% vs. 14%) and a significantly longer time to progression for topotecan. nih.gov

Other Derivatives:

Exatecan (DX-8951f): A Phase I study determined the recommended dose for further studies, with neutropenia being the dose-limiting toxicity. aacrjournals.org

9-Aminothis compound (9-AC): A Phase I trial established the maximum tolerated dose and noted minimal responses in patients with gastric, colon, and non-small cell lung cancer. nih.gov

DerivativeTrial PhaseCancer TypeKey OutcomesCitation
IrinotecanIIAdvanced Colorectal CancerObjective response rates of 17-27% epistemonikos.org
TopotecanIIIAdvanced Ovarian CancerHigher response rate (23% vs 14%) and longer time to progression compared to paclitaxel nih.gov
Liposomal IrinotecanIIIRelapsed Small Cell Lung CancerDoubled objective response rate compared to topotecan ascopubs.org
ExatecanIAdvanced Solid MalignanciesRecommended dose for phase II studies established aacrjournals.org

Efficacy in Specific Malignancies (e.g., Colorectal, Lung, Ovarian, Neuroblastoma)

The clinical utility of this compound derivatives has been most pronounced in specific types of cancer.

Lung Cancer: Topotecan is a standard second-line therapy for patients with small cell lung cancer (SCLC). amegroups.org A meta-analysis of 71 studies showed that for non-small cell lung cancer (NSCLC), the combination of irinotecan and cisplatin (B142131) was particularly effective. mdpi.com For SCLC, irinotecan-based combinations showed a higher response rate than topotecan-based ones. mdpi.com

Neuroblastoma: Preclinical studies have demonstrated the efficacy of irinotecan against neuroblastoma xenografts. nih.gov

Cancer TypeDerivativeKey Efficacy DataCitation
Colorectal CancerIrinotecan13-27% response rate in 5-FU refractory patients. nih.gov
Small Cell Lung CancerTopotecanStandard second-line therapy. amegroups.org
Ovarian CancerTopotecan19-33% response rate in platinum-sensitive relapsed patients. nih.gov
Non-Small Cell Lung CancerIrinotecan + CisplatinShown to be a highly effective combination. mdpi.com

Pharmacodynamic and Pharmacokinetic Research in Clinical Settings

Understanding the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of this compound derivatives is crucial for optimizing their clinical use. taylorfrancis.com

General Characteristics: this compound derivatives undergo a pH-dependent, reversible hydrolysis of their lactone ring to an inactive carboxylate form. nih.govaacrjournals.org The active lactone form is necessary for topoisomerase I inhibition. aacrjournals.org

Irinotecan (CPT-11): This is a prodrug that is converted in the body to the highly active metabolite SN-38. nih.gov The pharmacokinetics of irinotecan are generally linear, with plasma concentrations increasing proportionally with the dose. aacrjournals.org A significant portion of both irinotecan and SN-38 remains in the active lactone form in the plasma due to binding to serum albumin. aacrjournals.org

Topotecan: This derivative is water-soluble due to a charged substitution at physiological pH. nih.gov

Exatecan (DX-8951f): In a Phase I study, exatecan showed linear pharmacokinetics with moderate variability between patients. aacrjournals.org The clearance of the lactone form was found to be higher than that of the total drug (lactone + carboxylate). aacrjournals.org

9-Aminothis compound (9-AC): A Phase I trial showed significant interpatient variation in plasma levels of the active lactone form. nih.gov

Pharmacodynamic Effects: In a Phase I trial of 9-AC, a decrease in topoisomerase I levels and an increase in topoisomerase II were observed in the peripheral blood cells of some patients. nih.gov For exatecan, neutropenia was found to be related to the drug exposure of both the lactone and total drug forms. aacrjournals.org

Pharmacological and Toxicological Investigations of Camptothecin

Pharmacological Profiles of Camptothecin (B557342) and Analogues (e.g., Lactone-Carboxylate Equilibrium)

This compound (CPT) and its analogues are characterized by a pentacyclic ring structure, which includes a critical α-hydroxy lactone ring (the E-ring). drugbank.combiochempeg.com The pharmacological activity of these compounds is intrinsically linked to the stability of this lactone ring. Under acidic conditions (low pH), the lactone ring is stable and the molecule is in its active form. aacrjournals.orgrsc.org However, under neutral or physiological pH conditions (pH 7.4), the lactone ring is susceptible to a reversible hydrolysis reaction. aacrjournals.orgrsc.org This reaction opens the E-ring to form a water-soluble, but significantly less active, carboxylate species. aacrjournals.orgiiarjournals.org This pH-dependent equilibrium between the active lactone and the inactive carboxylate is a central feature of this compound pharmacology. rsc.orgnih.gov

The equilibrium in physiological conditions heavily favors the inactive carboxylate form. nih.gov This chemical instability presents a major challenge, as the active lactone form is necessary to exert its therapeutic effect. nih.gov The interaction with human blood components further complicates this equilibrium. Human serum albumin (HSA) has been shown to preferentially bind the carboxylate form with a much higher affinity—approximately 150-fold greater—than the lactone form. nih.gov This preferential binding shifts the equilibrium even further toward the inactive carboxylate, rapidly converting the lactone form upon entry into the bloodstream. nih.gov In human plasma at 37°C and pH 7.4, this compound's lactone ring opens rapidly, with a half-life of about 11 minutes. nih.gov

In contrast to plasma, this compound's lactone form shows enhanced stability in whole blood. This is attributed to the partitioning of the lipophilic lactone into the lipid bilayers of red blood cells, which protects it from hydrolysis. nih.gov This interaction results in a longer half-life of 22 minutes and a higher equilibrium concentration of the active lactone in whole blood compared to plasma. nih.gov

Analogues have been developed to address the inherent instability of the this compound lactone ring. For instance, Homothis compound (hCPT) features a modified seven-membered β-hydroxylactone E-ring. aacrjournals.org This structural modification results in a less reactive lactone with enhanced stability and, notably, decreased protein binding in human plasma. aacrjournals.org Unlike CPT, which was found to be about 60% protein-bound in plasma, hCPT was fully recovered, indicating it does not bind significantly to plasma proteins. aacrjournals.org This improved stability and reduced protein binding may contribute to a more favorable pharmacological profile. aacrjournals.org

CompoundKey Pharmacological FeatureInteraction with Human Serum Albumin (HSA)Stability in Human Plasma (pH 7.4, 37°C)Reference
This compound (CPT)pH-dependent equilibrium between active lactone and inactive carboxylate forms.High-affinity binding to the carboxylate form, shifting equilibrium to the inactive state.Rapid hydrolysis of lactone form (t½ ≈ 11 min). nih.govnih.gov
Homothis compound (hCPT)Modified E-ring provides enhanced lactone stability.Does not bind significantly to plasma proteins.More stable than CPT due to its less reactive lactone. aacrjournals.org

Mechanisms of this compound-Induced Toxicity

The primary mechanism of action for this compound is the inhibition of DNA topoisomerase I (Topo I), an enzyme essential for relaxing DNA supercoiling during replication and transcription. biochempeg.compatsnap.com CPT stabilizes the covalent complex formed between Topo I and DNA, known as the cleavable complex. patsnap.compnas.org This action prevents the resealing of the single-strand DNA break created by the enzyme, effectively converting Topo I into a DNA-damaging agent. pnas.orgspandidos-publications.com The cytotoxicity of camptothecins is S-phase specific, as the collision of the DNA replication fork with these stabilized cleavable complexes transforms the reversible single-strand breaks into irreversible and more lethal double-strand breaks. patsnap.compnas.orgspandidos-publications.com

Myelosuppression and Gastrointestinal Toxicities

The toxic effects of camptothecins are most pronounced in rapidly dividing cells, which explains the common dose-limiting toxicities of myelosuppression and gastrointestinal issues. patsnap.comwikipedia.org

Myelosuppression , a decrease in the production of blood cells in the bone marrow, is a significant toxicity. patsnap.comwikipedia.org This occurs because hematopoietic progenitor cells in the bone marrow are constantly and rapidly proliferating, making them highly susceptible to agents that interfere with DNA replication. The induction of DNA damage by camptothecins in these cells leads to cell cycle arrest and apoptosis, resulting in decreased production of white blood cells (leukopenia), red blood cells (anemia), and platelets (thrombocytopenia). patsnap.com

Gastrointestinal toxicities , particularly severe diarrhea, are also a major dose-limiting factor for this compound analogues like irinotecan (B1672180). patsnap.commdpi.comnih.gov The mechanism is multifactorial. Irinotecan is a prodrug that is converted to its active metabolite, SN-38. mdpi.com This active metabolite is excreted into the bile and subsequently enters the gastrointestinal tract, exposing the intestinal mucosa to high concentrations of the cytotoxic agent. nih.govcancernetwork.com This direct exposure damages the rapidly dividing epithelial cells lining the intestine, leading to mucosal injury, inflammation, and impaired fluid absorption, which manifests as severe, delayed-onset diarrhea. cancernetwork.comnih.gov

Correlation between DNA Damage and Toxicity

There is a direct correlation between the extent of this compound-induced DNA damage and its resulting cytotoxicity. The key cytotoxic lesion is the DNA double-strand break (DSB). oup.comnih.govoup.com While this compound's primary action is to trap a Topo I-DNA complex with a single-strand break, it is the subsequent interaction with the DNA replication machinery that generates the highly toxic DSBs. spandidos-publications.comoup.com

Studies have shown that this compound specifically induces DSBs in newly replicated DNA in a dose-dependent manner. oup.comnih.govoup.com At toxic concentrations of the drug, these breaks are persistent and can be detected long after the initial exposure. oup.comoup.com The requirement of ongoing DNA synthesis for this toxicity is demonstrated by the fact that inhibiting DNA replication with agents like aphidicolin (B1665134) prevents both the formation of DSBs and the associated cell killing by this compound. oup.comembopress.org Therefore, the toxicity of this compound is not merely due to the presence of cleavable complexes, but rather the conversion of these complexes into permanent, irreparable DNA double-strand breaks during the S phase of the cell cycle. spandidos-publications.comoup.com Cellular sensitivity to this compound is thus dependent on both the level of DSBs induced and the cell's capacity to repair such extensive DNA damage. oup.com

Strategies for Toxicity Mitigation in this compound Development

A significant focus of this compound research has been to improve its therapeutic index by mitigating the associated toxicities while maintaining or enhancing its efficacy. mdpi.com Strategies primarily involve structural modifications to create new analogues and the development of advanced drug delivery systems. acs.org

One approach involves chemical modification of the parent this compound molecule to improve the stability of the active lactone form and alter its pharmacokinetic profile. acs.orgresearchgate.net For example, the development of irinotecan and topotecan (B1662842) involved modifications that increased water solubility and led to their clinical approval. researchgate.net Further structural changes are continually explored to reduce off-target effects. acs.org

Advanced drug delivery systems represent a promising strategy to reduce systemic toxicity. acs.orgresearchgate.net By encapsulating this compound or its analogues in nanocarriers, such as liposomes, the drug's distribution can be altered. biochempeg.commdpi.com Liposomal formulations, like liposomal irinotecan (nal-IRI), are designed to selectively accumulate in tumor tissue due to the enhanced permeability and retention (EPR) effect. mdpi.com This targeted delivery increases the concentration of the active drug (SN-38) in the tumor microenvironment while reducing its peak concentration in the systemic circulation. mdpi.com This leads to an improved safety profile, notably a reduction in the incidence and severity of gastrointestinal toxicity, compared to traditional irinotecan. mdpi.com

Other strategies under investigation include the development of antibody-drug conjugates (ADCs), which use antibodies to deliver the potent this compound payload directly to cancer cells expressing a specific target antigen, further minimizing exposure to healthy tissues. mdpi.com Additionally, altering the metabolism of this compound analogues is another potential avenue. For instance, modulating the glucuronidation of SN-38, the active metabolite of irinotecan, could reduce intestinal exposure and subsequent diarrhea. cancernetwork.com

StrategyMechanismExampleGoalReference
Structural ModificationCreate analogues with improved stability, solubility, and reduced off-target effects.Topotecan, IrinotecanEnhance the therapeutic window by improving the drug's properties. researchgate.net
Liposomal Drug DeliveryEncapsulate the drug to alter its pharmacokinetics and achieve targeted delivery to tumor tissue via the EPR effect.Liposomal Irinotecan (nal-IRI)Increase drug concentration at the tumor site and reduce systemic exposure, thereby decreasing side effects like severe diarrhea. mdpi.com
Antibody-Drug Conjugates (ADCs)Link the cytotoxic drug to an antibody that targets a specific antigen on cancer cells.Deruxtecan (B607063)Deliver the drug directly to cancer cells, maximizing efficacy and minimizing damage to healthy tissues. biochempeg.commdpi.com
Metabolic AlterationModify the metabolic pathways of the drug to reduce the formation or exposure of toxic metabolites.Modulating SN-38 glucuronidationDecrease intestinal exposure to the active metabolite of irinotecan to reduce gastrointestinal toxicity. cancernetwork.com

Camptothecin in Combination Therapies

Rationale for Camptothecin (B557342) Combination Strategies

The primary rationale for employing this compound in combination therapies is rooted in the principles of synergistic or additive cytotoxicity and the potential to overcome mechanisms of drug resistance. broadinstitute.orgtechnologynetworks.com By targeting different cellular pathways simultaneously, combination regimens can achieve a greater therapeutic effect than single-agent treatments. mdpi.com

Key rationales include:

Enhancing Cytotoxicity: Combining this compound, a topoisomerase I inhibitor, with drugs that have different mechanisms of action can lead to a more profound and durable antitumor response. nih.govnih.gov For example, pairing it with agents that cause other forms of DNA damage can overwhelm the cell's repair capacity.

Overcoming Drug Resistance: Tumors can develop resistance to single agents through various mechanisms, including the upregulation of drug efflux pumps. nih.gov Combination therapy can circumvent this by using drugs that are not substrates for the same efflux pumps or by targeting the resistance mechanisms themselves. broadinstitute.orgnih.gov

Reducing Toxicity: By achieving synergy, the dosages of individual agents can sometimes be reduced without compromising efficacy, potentially leading to a more manageable side-effect profile. nih.govresearchgate.net

Targeting Cellular Proliferation and Repair: this compound's action is most pronounced during the S-phase of the cell cycle when DNA replication occurs. Combining it with drugs that affect other phases of the cell cycle or inhibit DNA repair pathways can create a more comprehensive attack on cancer cells. nih.gov

Synergistic Effects with Other Chemotherapeutic Agents (e.g., Cisplatin (B142131), Fluoropyrimidines)

The combination of this compound derivatives with traditional chemotherapeutic agents has been a cornerstone of treatment for several cancers.

Cisplatin: The combination of this compound derivatives and cisplatin has demonstrated synergistic cytotoxicity in multiple cancer cell lines. nih.govnih.govoncotarget.com The proposed mechanism for this synergy involves the inhibition of DNA repair. This compound's inhibition of topoisomerase I leads to DNA single-strand breaks; when combined with the DNA interstrand cross-links caused by cisplatin, it can lead to an accumulation of lethal DNA damage. nih.govnih.gov Studies have shown that this compound can delay the repair of cisplatin-induced DNA damage, thereby potentiating its cytotoxic effects. nih.gov

Fluoropyrimidines (e.g., 5-Fluorouracil): The combination of irinotecan (B1672180) (a this compound derivative) with 5-fluorouracil (B62378) (5-FU) and leucovorin, known as the FOLFIRI regimen, is a standard treatment for metastatic colorectal cancer. drugs.commdpi.comresearchgate.netnih.gov The synergy between irinotecan and 5-FU is believed to arise from their distinct but complementary mechanisms of action. Irinotecan inhibits DNA replication by targeting topoisomerase I, while 5-FU, a pyrimidine (B1678525) analog, disrupts DNA and RNA synthesis. nih.govnih.govwikipedia.org This dual assault on nucleic acid metabolism enhances tumor cell killing. researchgate.net

Combinations with Targeted Therapies and Immunotherapies

The evolution of cancer therapy has led to the combination of camptothecins with more modern targeted agents and immunotherapies.

Targeted Therapies (e.g., PARP Inhibitors): Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant synergy with camptothecins. nih.govmdpi.com PARP enzymes are crucial for the repair of single-strand DNA breaks. When topoisomerase I is inhibited by this compound, it results in single-strand breaks that, if unrepaired, can convert to more lethal double-strand breaks during DNA replication. mdpi.com By simultaneously inhibiting PARP, the cell's ability to repair these initial breaks is compromised, leading to a dramatic increase in cytotoxic double-strand breaks and enhanced cell death. nih.govresearchgate.net This combination has shown potent effects in preclinical models. nih.gov

Immunotherapies (e.g., Checkpoint Inhibitors): There is a growing rationale for combining this compound-based chemotherapy with immunotherapy, such as PD-1/PD-L1 checkpoint inhibitors. mdpi.comoup.com Chemotherapy-induced cell death can release tumor antigens, a process that can enhance the immune system's recognition of the tumor. Furthermore, studies have shown that this compound can upregulate the expression of PD-L1 on cancer cells. nih.govnih.gov This suggests that while this compound is killing tumor cells, it may also be creating an environment where checkpoint inhibitors can be more effective by blocking the PD-1/PD-L1 inhibitory signal and unleashing an anti-tumor immune response. oup.comnih.gov Clinical trials are actively exploring these combinations in various cancers, including gastric and neuroendocrine tumors. mdpi.com

Combinations with Natural Compounds (e.g., Celastrol (B190767), Resveratrol)

Research has also explored the potential of combining this compound with natural compounds to enhance its anticancer effects.

Celastrol and Resveratrol (B1683913): Studies have investigated the in vitro combination of this compound with natural compounds like celastrol and resveratrol in colon cancer cell lines. mdpi.comnih.govresearchgate.net These combinations have been shown to improve the genotoxicity of this compound alone and enhance the inhibition of cancer cell migration. mdpi.comnih.gov The combination of standard chemotherapeutics with plant-derived compounds is seen as a promising strategy to potentially improve treatment sensitivity and target cancer stem cells. mdpi.comnih.gov While these combinations did not necessarily increase apoptosis in the studied cell lines, they did suggest the activation of different cell death mechanisms and demonstrated potential for treating more aggressive forms of the disease. nih.govresearchgate.net

Clinical Outcomes of this compound-Based Combination Regimens

The clinical utility of this compound-based combinations is well-established, particularly in gastrointestinal cancers.

FOLFOXIRI in Colorectal Cancer: The combination of all three chemotherapeutic agents (5-fluorouracil, leucovorin, oxaliplatin, and irinotecan), known as FOLFOXIRI, has also been studied. In some patient populations, FOLFOXIRI has shown an improvement in response rates and survival outcomes compared to FOLFIRI, although it is associated with a higher incidence of certain side effects. nih.gov

Combinations in Other Cancers: this compound-based regimens are also used in other malignancies. For instance, FOLFIRI has shown activity as a second-line therapy in advanced gastric cancer, though with more modest response rates. drugs.com The combination of topotecan (B1662842) with other agents is under investigation for refractory solid tumors. mdpi.com Furthermore, trials combining irinotecan with immunotherapies like atezolizumab in colorectal cancer have suggested a potential survival benefit, particularly in patients with specific biomarkers. oncodaily.com

The table below summarizes key clinical outcome data for prominent this compound-based combination regimens.

RegimenCancer TypeLine of TherapyMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)
FOLFIRIMetastatic Colorectal CancerFirst-Line14-15 months7 months31-34%
FOLFIRI + BevacizumabMetastatic Colorectal CancerFirst-Line25.5-31 months10.2-12 monthsData not uniformly reported
FOLFOXIRIMetastatic Colorectal CancerFirst-LineDemonstrated benefit over FOLFIRI in certain populations nih.gov
FOLFIRIAdvanced Gastric CancerSecond-Line~6-18 monthsData varies9-31%

Future Directions and Novel Applications in Camptothecin Research

Identification of Novel Molecular Targets Beyond Topoisomerase I

While Topoisomerase I is the canonical target of camptothecins, recent studies suggest that their biological activity is not limited to this interaction. nih.govnih.gov The identification of alternative molecular targets is a burgeoning area of research, offering potential explanations for the diverse effects of CPT analogues and opening new avenues for drug design. nih.gov

One of the most significant findings in this area is the identification of ribosomal proteins as targets for camptothecin (B557342) derivatives. For instance, topotecan (B1662842) has been shown to target the 60S ribosomal protein RPL15. mdpi.com This interaction inhibits the formation of the preribosomal subunit, which in turn can induce an antitumor immune response independent of Topoisomerase I activity. mdpi.com By binding to RPL15, topotecan disrupts its interaction with the partner protein RPL4s, leading to decreased RPL4 stability and the activation of an immune response. mdpi.com Further molecular modeling studies have investigated the interaction of CPT analogues with ribosomal proteins L15 and L11, suggesting that the lactone moiety and the aromatic system of the this compound structure are crucial for this binding. mdpi.com

Beyond ribosomal proteins, research has pointed to other potential targets. Some CPT analogues may exert their effects by modulating the expression of key proteins involved in cancer cell survival. nih.gov These findings challenge the single-target paradigm and suggest that the anticancer efficacy of certain camptothecins may result from a multi-targeted mechanism of action. This expanded view is critical for developing next-generation compounds with improved therapeutic profiles. nih.gov

Nanomedicine and Precision Delivery Innovations

A major hurdle in the clinical application of camptothecins has been their poor water solubility and the instability of the active lactone ring at physiological pH. mdpi.commdpi.com Nanotechnology offers a powerful solution to these challenges, enabling the development of sophisticated drug delivery systems that enhance solubility, protect the lactone structure, and facilitate targeted delivery to tumor tissues. mdpi.comnih.gov

Various nanocarrier platforms have been developed to improve the therapeutic index of camptothecins. mdpi.comresearchgate.net These systems leverage the unique properties of nanomaterials to control drug release and improve pharmacokinetics. nih.govnih.gov

Nanomedicine PlatformDescriptionKey Features & Examples
Liposomes Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.Improves drug solubility and stability; reduces systemic toxicity. Onivyde® (liposomal irinotecan) is a clinically approved example. mdpi.com
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers, such as PLGA, that can encapsulate or adsorb drugs.Offers controlled and sustained drug release. PLGA formulations create an acidic microclimate that stabilizes the CPT lactone form. mdpi.com
Antibody-Drug Conjugates (ADCs) Monoclonal antibodies chemically linked to a cytotoxic payload, enabling targeted delivery to cancer cells expressing a specific antigen.Provides high precision and potency. Examples include trastuzumab deruxtecan (B607063) (Enhertu®) and sacituzumab govitecan (Trodelvy®) , which use a CPT derivative as the payload. mdpi.com
Cyclodextrin-Based Nanoparticles Systems using cyclodextrins to form inclusion complexes with drug molecules, enhancing solubility and stability.CRLX101 is a clinical-stage example of a cyclodextrin-based nanoparticle assembly of this compound. mdpi.com

These nanomedicine approaches not only address the physicochemical limitations of CPTs but also enable precision delivery. alliedacademies.org By taking advantage of the enhanced permeability and retention (EPR) effect in tumors or by incorporating specific targeting ligands, these nanocarriers can accumulate preferentially at the tumor site, thereby increasing efficacy while minimizing exposure to healthy tissues. nih.govalliedacademies.org The co-delivery of camptothecins with other therapeutic agents within a single nanoparticle is also being explored as a strategy for combination therapy. mdpi.com

Overcoming Clinical Limitations and Drug Resistance Challenges

Despite their effectiveness, the clinical utility of camptothecins can be hampered by both de novo and acquired drug resistance. nih.govresearchgate.net Understanding the molecular basis of resistance is crucial for developing strategies to circumvent it. Research has identified several key mechanisms that contribute to this compound resistance. researchgate.netnih.govcancernetwork.com

Overcoming these resistance mechanisms requires a multi-pronged approach. The development of novel CPT analogues that are not substrates for ABC transporters is a key strategy. nih.gov Furthermore, nanomedicine platforms can play a role by altering drug trafficking within cells and protecting the drug from efflux pumps. Combination therapies, where CPTs are administered with agents that inhibit DNA repair pathways or other cancer-related targets, are also being actively investigated to enhance efficacy and overcome resistance. nih.govresearchgate.net

Mechanism of ResistanceDescriptionStrategy to Overcome
Reduced Drug Accumulation Cancer cells increase the expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein), which actively pump camptothecins out of the cell. nih.govresearchgate.netDevelopment of new analogues that are poor substrates for efflux pumps; use of nanocarriers to bypass these pumps. nih.gov
Alterations in Topoisomerase I Mutations in the Top1 gene can lead to an enzyme that no longer binds the drug effectively. Alternatively, reduced expression of the Top1 enzyme can decrease the number of available drug targets. nih.govresearchgate.netnih.govDevelopment of CPT analogues with novel mechanisms of action that do not depend on Top1 (e.g., FL118). nih.gov
Enhanced DNA Damage Repair Cancer cells can upregulate DNA repair pathways that efficiently fix the DNA double-strand breaks caused by CPTs, thus mitigating the drug's cytotoxic effects. nih.govCombination therapy with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to increase CPT sensitivity. nih.gov
Altered Cellular Response Changes in cell cycle checkpoints or apoptosis pathways can allow cancer cells to survive despite the presence of CPT-induced DNA damage. nih.govresearchgate.netCombination with agents that target cell cycle checkpoints or pro-survival proteins.

Expanding Therapeutic Applications Beyond Cancer

The primary application of camptothecins has been in oncology, but their unique mechanism of action suggests potential utility in other therapeutic areas. Research into non-cancer applications, while still in early stages, is beginning to reveal new possibilities for this class of compounds.

One emerging area is in the treatment of viral infections. A recent study reported that topotecan can stabilize RNA G-quadruplexes (RG4), leading to the downregulation of host protein factors that are implicated in SARS-CoV-2 infection. mdpi.com This suggests a potential role for CPT derivatives as antiviral agents by targeting host-pathogen interactions.

Another area of investigation is the use of camptothecins as radiosensitizers. cancernetwork.com Camptothecins can enhance the efficacy of radiation therapy by inhibiting the repair of radiation-induced DNA damage. The collision of replication forks with Top1-DNA complexes stabilized by CPTs leads to the formation of double-strand breaks, which are the primary cytotoxic lesions induced by radiation. nih.gov Combining a this compound with radiation could therefore produce a powerful synergistic antitumor effect. cancernetwork.com This schedule-dependent interaction requires the administration of the this compound prior to radiation to be effective. cancernetwork.com These expanding applications highlight the therapeutic versatility of the this compound scaffold beyond its established role in cancer chemotherapy.

Q & A

Q. What experimental methods are used to investigate camptothecin's mechanism of action as a topoisomerase I inhibitor?

this compound stabilizes topoisomerase I (Top1)-DNA cleavage complexes, leading to replication fork collisions and DNA double-strand breaks. Methodologically, researchers employ:

  • Western blotting to detect Top1-DNA adducts and downstream DNA damage markers (e.g., γ-H2AX) .
  • Comet assays or alkaline unwinding assays to quantify DNA strand breaks .
  • Cell cycle analysis via flow cytometry to assess S-phase arrest, a hallmark of this compound activity .

Q. Which in vitro models are standard for evaluating this compound's anticancer efficacy?

Commonly used cell lines include:

  • U87 MG glioblastoma cells for studying combination therapies (e.g., with niclosamide) .
  • HK1 and C666-1 nasopharyngeal carcinoma (NPC) cells for dose- and time-dependent viability assays .
  • H358 and H23 lung cancer cells for investigating kinase-mediated resistance (e.g., CK2 modulation) . Standard assays: MTT for viability, Annexin V/PI staining for apoptosis, and transwell assays for migration/invasion .

Q. How do researchers determine optimal this compound concentrations for in vitro studies?

  • Conduct dose-response curves (e.g., 2–10 µM for NPC cells) to identify IC50 values .
  • Validate using time-course experiments (24–72 hours) to assess prolonged exposure effects .
  • Cross-reference with clinical pharmacokinetic data to ensure physiological relevance .

Q. What methodologies are used to study this compound biosynthesis in Camptotheca acuminata?

  • Multi-omics integration : RNA-seq and proteomics to identify tissue-specific biosynthetic genes (e.g., CYP450s, TFs) .
  • Alternative splicing analysis to uncover regulatory mechanisms in alkaloid pathways .
  • Heterologous expression in model organisms (e.g., E. coli) to validate enzyme function .

Q. How are synergistic effects of this compound combination therapies evaluated?

  • Chou-Talalay synergy assays to calculate combination indices (CI) .
  • Mechanistic validation : Western blotting for pathway proteins (e.g., PI3K/AKT, TGF-β) to confirm target modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound efficacy across studies?

  • Systematic reviews : Clarify variables (e.g., cell type, treatment duration) and conduct meta-analyses .
  • Experimental replication : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .
  • Data triangulation : Cross-validate findings using orthogonal methods (e.g., RNA-seq vs. proteomics) .

Q. What advanced techniques reveal this compound's genome-wide transcriptional effects?

  • Bru-Seq (Bromouridine sequencing) to map transcription elongation dynamics and termination site readthrough .
  • Enhancer RNA analysis to identify non-coding regulatory regions affected by this compound .
  • Single-cell RNA-seq to dissect heterogeneous transcriptional responses in tumor subpopulations .

Q. How should clinical trials involving this compound derivatives be designed to ensure rigor?

  • CONSORT guidelines : Specify randomization, blinding, and endpoint criteria (e.g., progression-free survival) .
  • Stratification : Group patients by biomarker status (e.g., Top1 expression levels) .
  • Pharmacodynamic monitoring : Use liquid biopsies to assess Top1-DNA complex formation in real-time .

Q. What strategies address this compound resistance mechanisms in cancer cells?

  • CRISPR-Cas9 screens to identify resistance genes (e.g., ABC transporters, DNA repair factors) .
  • Proteomic profiling of post-translational modifications (e.g., CK2-mediated Top1 phosphorylation) .
  • Nanodelivery systems (e.g., biotinylated cellulose nanowhiskers) to improve tumor targeting .

Q. How can pharmacokinetic challenges of this compound in preclinical models be mitigated?

  • HPLC/MS-based biodistribution studies to optimize dosing schedules in xenograft models .
  • Tissue-specific metabolic profiling to identify clearance pathways (e.g., hepatic vs. renal) .
  • Patient-derived organoids (PDOs) to bridge in vitro and in vivo findings .

Q. What computational tools integrate multi-omics data to study this compound's mechanisms?

  • Pathway enrichment analysis (e.g., KEGG, Reactome) to map transcriptome-proteome correlations .
  • Machine learning models to predict synthetic lethality with this compound-based combinations .
  • Network pharmacology to identify off-target effects (e.g., kinase inhibition beyond Top1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camptothecin
Reactant of Route 2
Reactant of Route 2
Camptothecin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.